molecular formula C12H14FN3 B7851768 N-Butyl-6-fluoroquinazoline-4-amine

N-Butyl-6-fluoroquinazoline-4-amine

Cat. No.: B7851768
M. Wt: 219.26 g/mol
InChI Key: NLSKGZRMUQGMSS-UHFFFAOYSA-N
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Description

N-Butyl-6-fluoroquinazoline-4-amine is a chemical compound with the molecular formula C12H14FN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a butyl group, a fluorine atom, and an amine group attached to the quinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-6-fluoroquinazoline-4-amine typically involves the reaction of 6-fluoroquinazoline-4-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-6-fluoroquinazoline-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-6-fluoroquinazoline-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.

    Medicine: Investigated for its anticonvulsant and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Butyl-6-fluoroquinazoline-4-amine involves its interaction with specific molecular targets. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability, which is beneficial in the treatment of conditions like epilepsy . The compound also inhibits certain enzymes, contributing to its anticancer activity by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-6-fluoroquinazoline-4-amine is unique due to the combined presence of the butyl group, fluorine atom, and amine group. This combination enhances its binding affinity to the GABA-A receptor and its potential as an anticonvulsant and anticancer agent .

Properties

IUPAC Name

N-butyl-6-fluoroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSKGZRMUQGMSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=NC2=C1C=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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